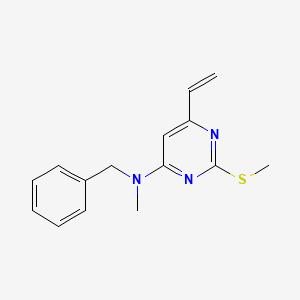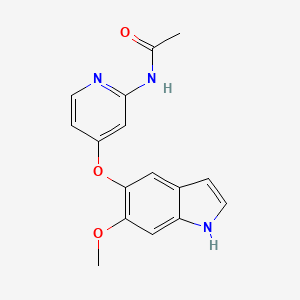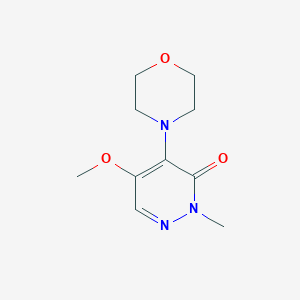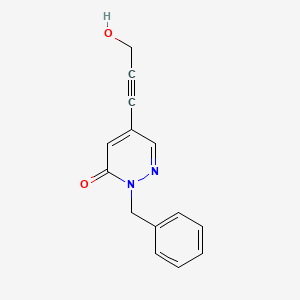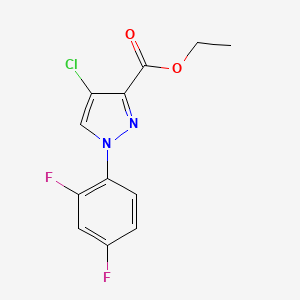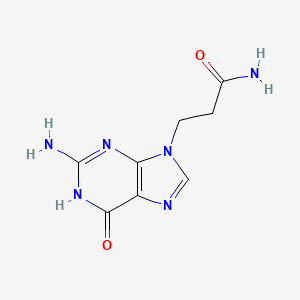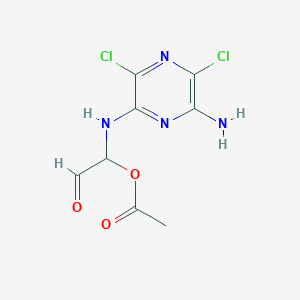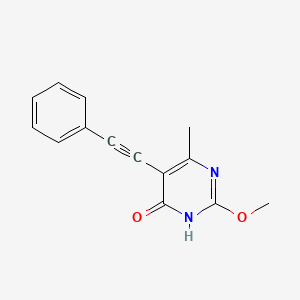
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the phenylethynyl group: This step might involve a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated pyrimidinone derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation and methylation: These functional groups can be introduced through standard organic reactions such as methylation using methyl iodide and a base, and methoxylation using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions might target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Substitution: Nucleophilic substitution reactions could occur at the methoxy or phenylethynyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-6-methylpyrimidin-4(1H)-one: Lacks the phenylethynyl group, potentially altering its biological activity.
5-Phenylethynylpyrimidin-4(1H)-one: Lacks the methoxy and methyl groups, which might affect its solubility and reactivity.
2-Methoxy-5-(phenylethynyl)pyrimidin-4(1H)-one: Similar structure but without the methyl group, possibly leading to different chemical properties.
Uniqueness
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is unique due to the combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy, methyl, and phenylethynyl groups can provide a balance of hydrophilic and hydrophobic properties, potentially enhancing its interactions with biological targets.
Eigenschaften
CAS-Nummer |
649558-76-9 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-methoxy-4-methyl-5-(2-phenylethynyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H12N2O2/c1-10-12(13(17)16-14(15-10)18-2)9-8-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
MOLWAJYKFZGVGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)OC)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


